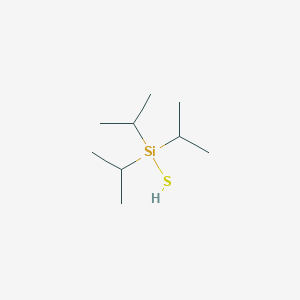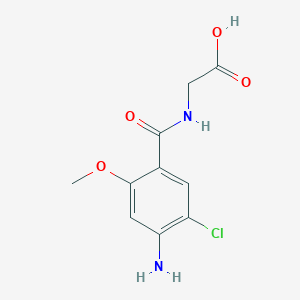
Dichloro(p-cymene)ruthenium(II) dimer
説明
“Dichloro(p-cymene)ruthenium(II) dimer” is a saturated 18-electron complex used as a starting material for the synthesis of organometallic complexes . It is a red-coloured, diamagnetic solid that is a reagent in organometallic chemistry and homogeneous catalysis .
Synthesis Analysis
The dimer is prepared by the reaction of the phellandrene with hydrated ruthenium trichloride . More details about the synthesis process can be found in the relevant papers .
Molecular Structure Analysis
The structure of the target complex was confirmed by elemental analysis, MS, H-NMR, C-NMR, IR, and further determined by X-ray diffraction analysis after single crystals were cultured using the solvent evaporation . The results show the complex is in the triclinic system with a space group of Fdd2 .
Chemical Reactions Analysis
The dimer reacts with Lewis bases to give monometallic adducts . More details about the chemical reactions can be found in the relevant papers .
Physical And Chemical Properties Analysis
The complex is a red solid with a melting point of 247 to 250 °C (decomposes) . It is slightly soluble in water, with hydrolysis .
科学的研究の応用
Polyimide Synthesis
Dichloro(p-cymene)ruthenium(II) has been used in the synthesis of novel polyimides. A specific derivative was prepared and utilized as a monomer to create polyimides with various dianhydrides. These polyimides, noted for their inherent viscosities and solubility in polar aprotic solvents, were formed via a straightforward process, avoiding complex steps (Seçkin et al., 2003).
Development of Amphiphilic Organometallic Compounds
The compound has been instrumental in forming amphiphilic organoruthenium oxomolybdenum and oxovanadium clusters. These complexes exhibit unique framework geometries and are accessible through reactions with sodium molybdate or sodium vanadate in aqueous solutions (Süss-Fink et al., 1997, 1998), (Suss-Fink et al., 1998).
Amino Acid Complex Formation
It has been utilized in creating complexes with sulfur-containing amino acids. Research indicates that such complexes selectively take S absolute configuration around the Ru(II) center, with significant variation in the activation parameters and reaction mechanisms depending on the amino acid involved (Aizawa et al., 2019).
Solar Cell Applications
In solar cell technology, a variant of dichloro(p-cymene)ruthenium(II) dimer, when synthesized with specific ligands, has demonstrated effectiveness as a charge-transfer photosensitizer in dye-sensitized solar cells. These complexes have yielded significant efficiency under specific conditions (Şahi̇n et al., 2008), (Nazeeruddin et al., 2004).
Catalytic Dehydrosilylation
This compound has been identified as highly effective in catalyzing dehydrosilylation of carboxylic acids and alcohols. It showed excellent yields and high turnover numbers under solvent-free conditions. This process involves the activation of a silane to form a hydride intermediate, followed by nucleophilic attack to produce the silylated product (Ojima et al., 2009).
Cytotoxicity Studies
Research has also explored the cytotoxic potencies of various dimeric metal species, including ruthenium(II) complexes like dichloro(p-cymene)ruthenium(II). This study aims to understand the changes in biological properties, particularly cytotoxicity in cancer cells, when using these compounds (Geisler et al., 2022).
Ruthenium-Based Catalysts
This compound has also been studied as a catalyst for the hydrosilylation of methylvinyldimethoxysilane with methyldimethoxysilane. The research included assessing the steric and electronic factors affecting the catalyst's reactivity (Tuttle et al., 2009).
Other Applications
The versatility of dichloro(p-cymene)ruthenium(II) extends to synthesizing various organometallic compounds with potential applications in cancer therapy, catalysis, and material science. This includes synthesizing water-soluble arene-ruthenium(II) complexes for catalytic applications in aqueous media (Lastra-Barreira et al., 2009) and the development of novel copolymers with potential catalytic properties (Özdemir et al., 2002).
Safety And Hazards
It is recommended to wear personal protective equipment/face protection when handling the compound. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep in a dry, cool and well-ventilated place. Keep container tightly closed .
将来の方向性
特性
IUPAC Name |
dichlororuthenium;1-methyl-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H14.4ClH.2Ru/c2*1-8(2)10-6-4-9(3)5-7-10;;;;;;/h2*4-8H,1-3H3;4*1H;;/q;;;;;;2*+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXRNWSASWOFOT-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)C(C)C.Cl[Ru]Cl.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl4Ru2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(p-cymene)ruthenium(II) dimer | |
CAS RN |
52462-29-0 | |
| Record name | Bis(dichloro(η6-p-cymene)ruthenium) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52462-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrachlorobis(4-cymene)diruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ruthenium, di-.mu.-chlorodichlorobis[(1,2,3,4,5,6-.eta.)-1-methyl-4-(1-methylethyl)benzene]di | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichloro(p-cymene)ruthenium(II) dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B126272.png)
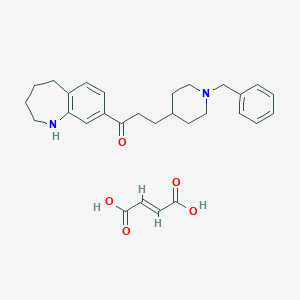
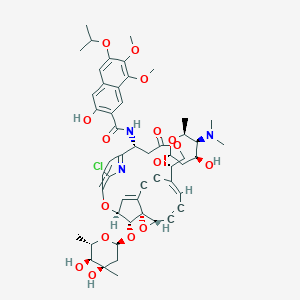
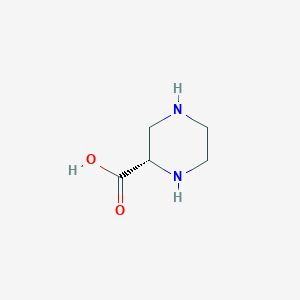
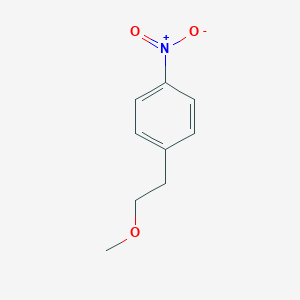
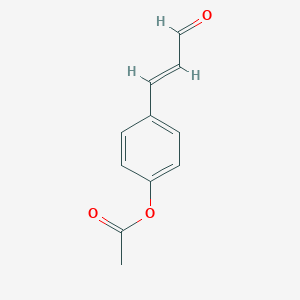
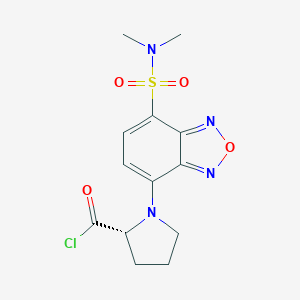
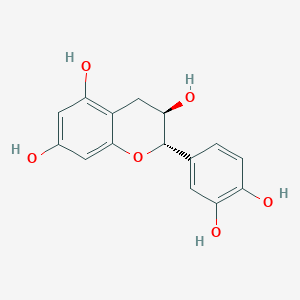
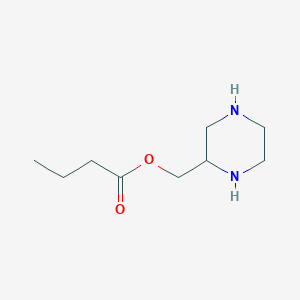

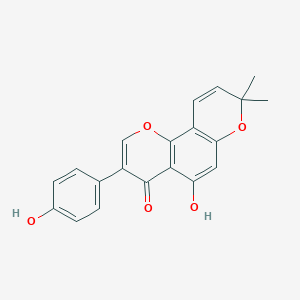
![6-(difluoromethoxy)-2-[[3-methoxy-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B126302.png)
